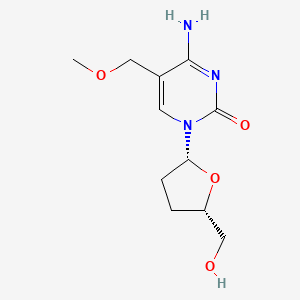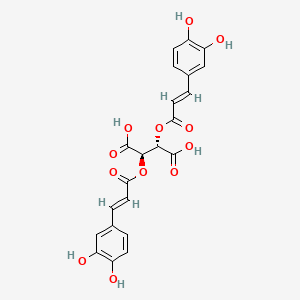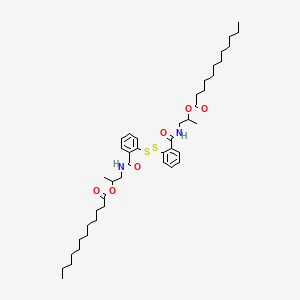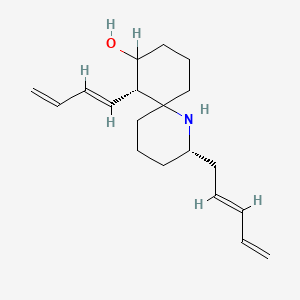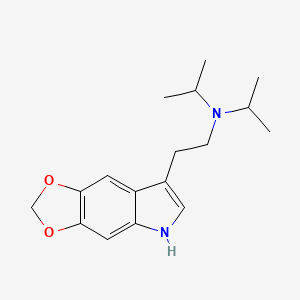
5,6-Methylenedioxy-N,N-diisopropyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Methylenedioxy-N,N-diisopropyltryptamine is a lesser-known psychedelic compound. It is the 5,6-methylenedioxy analog of diisopropyltryptamine. This compound was first synthesized by Alexander Shulgin and is mentioned in his book "Tryptamines I Have Known and Loved" . very little data exists about its pharmacological properties, metabolism, and toxicity .
Méthodes De Préparation
The synthesis of 5,6-Methylenedioxy-N,N-diisopropyltryptamine involves several steps:
Starting Material: The synthesis typically begins with indole or a substituted indole derivative.
Methylenedioxy Formation: The indole derivative is reacted with methylenedioxy reagents to form the methylenedioxy group at the 5,6-positions.
Alkylation: The intermediate product is then alkylated with diisopropylamine to introduce the N,N-diisopropyl groups.
Analyse Des Réactions Chimiques
5,6-Methylenedioxy-N,N-diisopropyltryptamine can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the methylenedioxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,6-Methylenedioxy-N,N-diisopropyltryptamine has limited scientific research applications due to its lesser-known status. it is of interest in the field of psychedelic research and neuropharmacology. Researchers study its potential effects on serotonin receptors and its possible use in understanding the mechanisms of psychedelic compounds .
Mécanisme D'action
The exact mechanism of action of 5,6-Methylenedioxy-N,N-diisopropyltryptamine is not well understood. it is believed to act on serotonin receptors, particularly the 5-HT2A receptor, similar to other tryptamines. This interaction may lead to altered perception and psychedelic effects .
Comparaison Avec Des Composés Similaires
5,6-Methylenedioxy-N,N-diisopropyltryptamine is similar to other tryptamines such as:
5-Methoxy-N,N-diisopropyltryptamine: Known for its psychedelic effects and interaction with serotonin receptors.
4,5-Methylenedioxy-N,N-diisopropyltryptamine: Another analog with similar structural features.
N,N-Diisopropyltryptamine: The parent compound without the methylenedioxy group.
The uniqueness of this compound lies in its specific methylenedioxy substitution, which may confer distinct pharmacological properties compared to its analogs .
Propriétés
Numéro CAS |
82173-83-9 |
|---|---|
Formule moléculaire |
C17H24N2O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-[2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)19(12(3)4)6-5-13-9-18-15-8-17-16(7-14(13)15)20-10-21-17/h7-9,11-12,18H,5-6,10H2,1-4H3 |
Clé InChI |
MAICYUOZXYUWMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC1=CNC2=CC3=C(C=C21)OCO3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


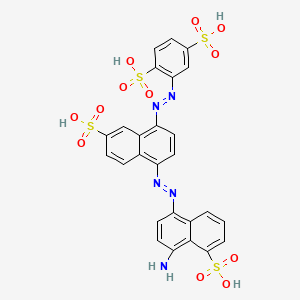
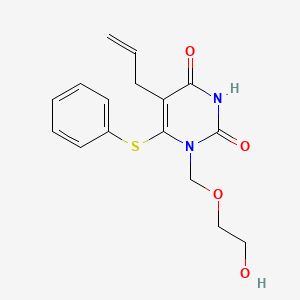
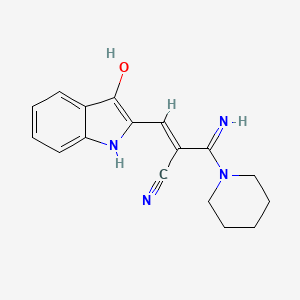
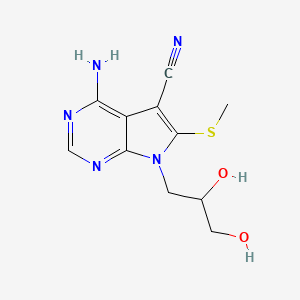
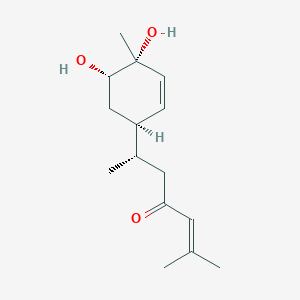

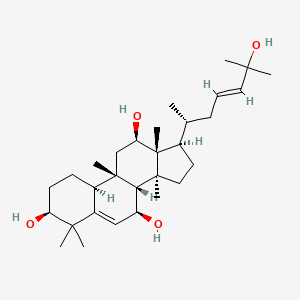
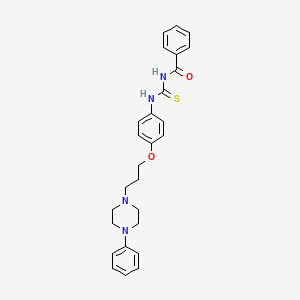
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
